4-(Cyclohexanecarboxamidomethyl)benzoic acid

描述

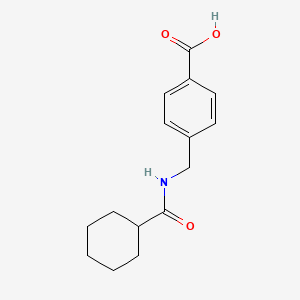

4-(Cyclohexanecarboxamidomethyl)benzoic acid is a benzoic acid derivative featuring a cyclohexanecarboxamide group connected via a methylene (–CH₂–) bridge to the aromatic ring. Its molecular formula is C₁₅H₁₉NO₃ (MW = 261.32 g/mol).

属性

IUPAC Name |

4-[(cyclohexanecarbonylamino)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-14(12-4-2-1-3-5-12)16-10-11-6-8-13(9-7-11)15(18)19/h6-9,12H,1-5,10H2,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFRSWLGCIVNLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexanecarboxamidomethyl)benzoic acid typically involves the reaction of cyclohexanecarboxylic acid with benzylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of automated flow reactors, which allow for continuous synthesis and improved yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high purity and yield of the final product .

化学反应分析

Types of Reactions

4-(Cyclohexanecarboxamidomethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

科学研究应用

4-(Cyclohexanecarboxamidomethyl)benzoic acid finds applications in various scientific research fields:

作用机制

The mechanism of action of 4-(Cyclohexanecarboxamidomethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-(Cyclohexanecarboxamidomethyl)benzoic acid with key analogs:

Key Observations:

- Acidity : The pKa of the carboxylic acid group (~4.2) is comparable to other benzoic acid derivatives, enabling pH-dependent solubility.

- Thermal Stability : The absence of reported melting points for the target compound suggests further experimental characterization is needed.

生物活性

4-(Cyclohexanecarboxamidomethyl)benzoic acid is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, research findings, and case studies that illustrate its significance.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 275.37 g/mol. The compound features a benzoic acid moiety substituted with a cyclohexanecarboxamidomethyl group, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the carboxylic acid group plays a crucial role in substrate binding and enzyme activity modulation. For instance, similar benzoic acid derivatives have been shown to interact effectively with cytochrome P450 enzymes, influencing metabolic pathways .

In Vitro Studies

Recent studies have evaluated the antioxidant properties of benzoic acid derivatives, including those structurally related to this compound. These studies often employ assays such as DPPH radical scavenging and ABTS assays to assess antioxidant capacity. Results indicate that certain derivatives exhibit significant radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Case Studies

- Antioxidant Activity : A study investigating various benzoic acid derivatives found that compounds with structural similarities to this compound demonstrated notable antioxidant effects. For example, compounds exhibiting hydroxyl or carboxyl groups showed enhanced radical scavenging abilities compared to their analogs lacking these functionalities.

- Enzyme Inhibition : Another study highlighted the inhibitory effects of specific benzoic acid derivatives on enzymes involved in inflammatory pathways. The structural modifications in these compounds were critical for enhancing their inhibitory potency against cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。